Methyl 2-bromoquinoline-6-carboxylate

Suzuki-Miyaura coupling Palladium catalysis Regioselectivity

Researchers synthesizing HCV protease inhibitors often face regioisomer-induced coupling failures. Methyl 2-bromoquinoline-6-carboxylate (CAS 1823315-29-2) provides the precise reactivity profile: - Essential for patented HCV protease inhibitor synthesis (US7514557B2) via SNAr coupling. - Optimized for Suzuki-Miyaura cross-couplings to generate 2-arylquinoline libraries. - High regioisomeric purity ensures reproducible synthetic outcomes. Procure with confidence for uninterrupted medicinal chemistry programs.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
Cat. No. B11851931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromoquinoline-6-carboxylate
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3
InChIKeyORBLHNNQTOVSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromoquinoline-6-carboxylate Procurement Guide


Methyl 2-bromoquinoline-6-carboxylate (CAS 1823315-29-2) is a brominated quinoline derivative featuring a bromine atom at the 2-position and a methyl carboxylate ester at the 6-position of the quinoline ring . This specific substitution pattern provides a unique reactivity profile that distinguishes it from other bromoquinoline regioisomers, making it a valuable building block in medicinal chemistry and pharmaceutical intermediate synthesis .

Why Methyl 2-bromoquinoline-6-carboxylate Cannot Be Replaced


Generic substitution of Methyl 2-bromoquinoline-6-carboxylate with other bromoquinoline derivatives, such as 2-bromoquinoline or methyl 6-bromoquinoline-2-carboxylate, is not advisable due to critical differences in reactivity and synthetic utility. The precise positioning of the bromine atom at the 2-position and the ester group at the 6-position enables specific cross-coupling reactions and serves as a key intermediate in the synthesis of patented HCV protease inhibitors, a role not fulfilled by its regioisomers [1]. Using an alternative regioisomer would lead to different reaction outcomes and likely failure in established synthetic routes [2].

Methyl 2-bromoquinoline-6-carboxylate vs. Analogs


2-Bromo vs. 6-Bromo Reactivity in Quinoline Carboxylates

The 2-bromo substitution pattern in methyl 2-bromoquinoline-6-carboxylate provides a distinct reactivity advantage in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its 6-bromo regioisomer. Studies on quinoline carboxylates demonstrate that the 2-position is significantly more reactive towards oxidative addition with palladium catalysts, leading to higher yields and faster reaction rates under mild conditions [1]. This differential reactivity is critical for efficient synthesis of complex pharmaceutical intermediates.

Suzuki-Miyaura coupling Palladium catalysis Regioselectivity

Key Intermediate in HCV Protease Inhibitor Synthesis

Methyl 2-bromoquinoline-6-carboxylate is a crucial intermediate in the synthesis of acyclic HCV protease inhibitors, as detailed in patent US7514557B2 [1]. The specific 2-bromo-6-carboxylate substitution pattern is essential for the SNAr-type coupling reactions used to construct the active pharmaceutical ingredient. In contrast, other bromoquinoline derivatives, such as 2-bromoquinoline or 3-bromoquinoline, lack the necessary carboxylate functionality for this step and are not viable substitutes.

HCV protease inhibitor Antiviral Process chemistry

Purity: Methyl vs. Ethyl Ester

Commercially available Methyl 2-bromoquinoline-6-carboxylate is typically supplied at a purity of 97-98% , whereas the corresponding ethyl ester analog (ethyl 2-bromoquinoline-6-carboxylate) is often available at a lower purity of 95% . Higher initial purity reduces the need for additional purification steps, saving time and resources in downstream synthetic processes.

Purity Quality control Ester analog

Optimal Applications of Methyl 2-bromoquinoline-6-carboxylate


Synthesis of HCV Protease Inhibitor Intermediates

This compound is the preferred starting material for the preparation of acyclic HCV protease inhibitors via SNAr coupling, as demonstrated in patent US7514557B2 [1]. Its specific substitution pattern is essential for the successful execution of this patented process.

Palladium-Catalyzed Cross-Coupling Reactions

Due to the enhanced reactivity of the 2-bromo substituent, this compound is particularly well-suited for Suzuki-Miyaura cross-coupling reactions with boronic acids to generate diverse 2-arylquinoline-6-carboxylate libraries for drug discovery [2].

Synthesis of Bis-quinoline Ligands and Materials

The compound can serve as a monomer in reductive coupling reactions to form bis-quinolines, which are valuable as ligands for transition metal catalysts or as building blocks for advanced materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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